molecular formula C21H20N4 B2694812 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-16-1

2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2694812
CAS No.: 890638-16-1
M. Wt: 328.419
InChI Key: VVZNUWXJECAIEH-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic scaffold with nitrogen atoms at strategic positions. This structure allows for diverse substitutions, enabling modulation of biological activity and physicochemical properties. The target compound features:

  • 2,5-dimethyl groups on the pyrimidine ring.
  • 3-(4-methylphenyl) substitution on the pyrazole moiety.
  • N-phenyl group at the 7-amine position.

Pyrazolo[1,5-a]pyrimidines are explored for therapeutic applications, including central nervous system (CNS) disorders (e.g., CRF1 receptor antagonism) and infectious diseases (e.g., anti-mycobacterial activity) . The methyl and aryl substituents in this compound likely enhance lipophilicity and receptor binding, as seen in structurally related analogs .

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-14-9-11-17(12-10-14)20-16(3)24-25-19(13-15(2)22-21(20)25)23-18-7-5-4-6-8-18/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNUWXJECAIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-amino-3-(4-methylphenyl)pyrazole can be used to prepare the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival, potentially leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle progression, making it a promising candidate for further studies in cancer therapy . The specificity of its action on CDKs suggests potential applications in treating diseases characterized by dysregulated cell cycles.

Anti-inflammatory Properties

Preliminary studies have hinted at anti-inflammatory effects, possibly through the modulation of pro-inflammatory cytokines. This aspect could open avenues for treating inflammatory diseases .

Antimicrobial Activity

Some derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated efficacy against bacterial strains and fungi. The compound's structure suggests potential antimicrobial properties that warrant further investigation .

Synthesis and Derivatives

The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves cyclocondensation reactions between specific precursors. Recent advancements have improved the yield and purity of these compounds, facilitating their use in biological studies.

Synthesis Methodology

The synthesis often employs:

  • Reagents : 5-amino-pyrazole derivatives and arylidene malononitriles.
  • Conditions : Refluxing ethanol or other solvents under controlled temperatures to optimize product formation .

Case Studies

Several studies have explored the biological activity of this compound:

  • In vitro Studies on Cancer Cell Lines : Research demonstrated that the compound effectively inhibited cell growth in multiple cancer types, providing a basis for its potential as an anticancer agent .
  • Mechanistic Studies on CDK Inhibition : Investigations into the interaction between the compound and CDK2 revealed insights into its mechanism of action, highlighting its role in disrupting cell cycle regulation .
  • Exploration of Anti-inflammatory Effects : Initial findings suggest that the compound may modulate inflammatory pathways, indicating potential therapeutic benefits beyond oncology .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as a kinase inhibitor, competing with ATP at the active site of the enzyme . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Biological Activity Key Reference
Target Compound
2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
2,5-dimethyl; 3-(4-methylphenyl); N-phenyl Potential CRF1 antagonism (inferred from MPZP)
MPZP
N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
2,5-dimethyl; 3-(4-methoxy-2-methylphenyl); N,N-bis(2-methoxyethyl) CRF1 receptor antagonist (IC₅₀ = 12 nM)
Compound 32
3,5-bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
3,5-bis(4-fluorophenyl); N-(pyridin-2-ylmethyl) Anti-mycobacterial (MIC = 0.5 µM against M. tuberculosis)
Compound 33
3-(4-fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
3-(4-fluorophenyl); 5-(p-tolyl); N-(pyridin-2-ylmethyl) Anti-mycobacterial (MIC = 1.0 µM)
N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 2-methyl; 3,5-diphenyl; N-(4-chlorophenyl) Undisclosed (structural analog)
N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 2,5-dimethyl; 3-(4-methylphenyl); N-benzyl Undisclosed (commercial research compound)

Key Observations:

CRF1 Antagonism :

  • MPZP shares the 2,5-dimethyl and 3-aryl substituents with the target compound but differs in the amine group (N,N-bis(2-methoxyethyl)) and 3-position (4-methoxy-2-methylphenyl). These modifications enhance solubility and receptor affinity, as methoxy groups improve membrane permeability .
  • The target compound’s N-phenyl group may reduce solubility compared to MPZP but could increase metabolic stability due to reduced polarity.

Anti-Mycobacterial Activity: Compounds 32 and 33 () demonstrate that 3-(4-fluorophenyl) and 5-aryl substitutions correlate with potent activity against M. tuberculosis.

Impact of Amine Substituents :

  • N-(Pyridin-2-ylmethyl) groups (e.g., Compound 32) introduce hydrogen-bonding capability, enhancing target engagement in mycobacterial enzymes. In contrast, the target compound’s N-phenyl group may prioritize π-π stacking interactions over hydrogen bonding, affecting selectivity .

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds

Compound Molecular Weight LogP<sup>*</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 383.47 5.2 1 3
MPZP 495.59 3.8 0 6
Compound 32 434.44 4.5 1 5
N-benzyl analog () 397.50 5.5 1 3

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations:

  • The target compound’s higher LogP (5.2) compared to MPZP (3.8) reflects its more lipophilic profile due to the N-phenyl and 4-methylphenyl groups. This may enhance blood-brain barrier penetration, relevant for CNS targets like CRF1 .

Biological Activity

2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and its ability to inhibit various enzymes. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is C20H24N4C_{20}H_{24}N_{4}, with a molecular weight of 320.4 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The binding affinity of the compound to these targets can inhibit or modulate their activity, leading to various pharmacological effects.

Target Enzymes

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often target kinases and other enzymes involved in cell proliferation and survival pathways. For instance, studies have shown that derivatives can inhibit Aurora-A kinase and CDK2, both critical in cancer cell cycle regulation.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of 2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine against various cancer cell lines. The compound exhibits significant cytotoxicity with varying IC50 values across different cell lines:

Cell Line IC50 (µM) Reference
MCF70.01
NCI-H4600.03
SF-26831.5
Hep-23.25
P81517.82

These results suggest that the compound is particularly potent against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

Enzymatic Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

Enzyme Inhibition Type IC50 (µM)
Aurora-A kinaseCompetitive inhibition0.16
CDK2Competitive inhibition0.39

These findings indicate that the compound may serve as a lead structure for developing selective inhibitors in cancer therapy.

Case Studies

A notable study by Wei et al. demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed satisfactory potential against multiple cancer cell lines with GI50 values indicating effective growth inhibition across various concentrations . Another research effort highlighted the synthesis of novel derivatives that exhibited significant apoptosis induction in cancer cells, further supporting the therapeutic potential of this chemical class.

Safety and Toxicity

The safety profile of 2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been evaluated in vitro with promising results regarding biocompatibility and lower toxicity levels compared to traditional chemotherapeutics . However, comprehensive toxicological studies are necessary to fully understand its safety for clinical applications.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by functionalization at position 6. Key steps include:

  • Core formation : Cyclization of precursors (e.g., aminopyrazoles with β-diketones) under acidic or basic conditions.
  • Substituent introduction : N-phenylation via Buchwald-Hartwig coupling or nucleophilic substitution, with dimethyl and methylphenyl groups added via alkylation or cross-coupling reactions.
  • Optimization : Use polar aprotic solvents (e.g., DMF) at 80–120°C, palladium catalysts for coupling steps, and stoichiometric control to minimize byproducts. Yield improvements (>70%) are achieved by iterative adjustments of temperature, catalyst loading (0.5–2 mol%), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • 1H/13C NMR : Confirm substituent positions and aromatic proton environments. For example, the N-phenyl group shows distinct deshielded protons (δ 7.2–7.6 ppm), while methyl groups appear as singlets (δ 2.1–2.5 ppm).
  • HRMS : Validate molecular formula (C22H22N4, MW 342.44 g/mol).
  • IR : Identify amine N-H stretches (~3350 cm⁻¹) and aromatic C=C (1600 cm⁻¹).
  • Resolving conflicts : Cross-validate with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Re-run spectra in deuterated DMSO or CDCl3 to assess solvent-induced shifts .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., CDK9 inhibition at IC50 < 1 µM) .
  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., MCF-7, A549) with dose ranges of 0.1–100 µM over 48–72 hours. Include positive controls (e.g., doxorubicin) and measure apoptosis via Annexin V/PI staining .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated to enhance target selectivity?

  • Modifications : Vary substituents at positions 2, 3, and 7. For example:
  • Replace N-phenyl with electron-deficient aryl groups to improve kinase binding.
  • Introduce hydrophilic groups (e.g., -OH, -COOH) at position 5 to modulate solubility.
    • Assays : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler™) to quantify selectivity ratios (e.g., CDK9 vs. CDK2). Molecular docking (AutoDock Vina) can predict binding modes to ATP pockets .

Q. What experimental designs reconcile contradictory solubility and bioavailability data across studies?

  • Solubility : Use standardized shake-flask methods (pH 1.2–7.4 buffers) with HPLC quantification. Compare results with computational predictions (e.g., ALOGPS).
  • Bioavailability : Conduct parallel assays:
  • In vitro : Caco-2 cell permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
  • In vivo : Pharmacokinetic studies in rodents (IV vs. oral dosing; target AUC0–24h > 500 ng·h/mL). Address discrepancies by controlling particle size (nanomilling) or using solubilizers (e.g., cyclodextrins) .

Q. How can the mechanism of action in kinase inhibition pathways be elucidated?

  • Biochemical assays : Measure ATP-competitive inhibition via radiometric filter-binding assays.
  • Cellular profiling : RNA-seq to identify downstream gene suppression (e.g., MYC, MCL1) post-treatment.
  • CRISPR-Cas9 : Knock out CDK9 in cell lines to confirm target dependency. Use phospho-RNA Pol II (Ser2) Western blots as a functional readout .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on cytotoxicity thresholds?

  • Standardization : Adopt CLSI guidelines for cell culture (e.g., passage number <20, serum lot consistency).
  • Dose-response validation : Replicate studies using identical cell lines (e.g., ATCC-verified MCF-7) and normalize viability to ATP content (CellTiter-Glo®).
  • Meta-analysis : Pool data from ≥3 independent labs using random-effects models to calculate weighted IC50 values .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)1–2 mol%Increases C–N coupling efficiency
Temperature100–120°CAccelerates cyclization
SolventDMF or tolueneEnhances solubility of intermediates
PurificationHexane/EtOAc (3:1)Reduces impurity co-elution

Q. Table 2. Comparative Kinase Inhibition Profiles

KinaseIC50 (µM)Selectivity vs. CDK9
CDK90.451 (reference)
CDK212.327.3-fold less potent
EGFR>50No activity

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